Bch-researchbc368509

Description

Bch-researchbc368509 is a synthetic organic compound with a molecular formula of C₆H₅BBrClO₂ (CAS No. 1046861-20-4), characterized by its boronic acid functional group and halogen substituents (bromine and chlorine). It exhibits moderate solubility in polar solvents (0.24 mg/mL) and a log Po/w (octanol-water partition coefficient) ranging from 0.61 to 2.15, depending on computational models .

Properties

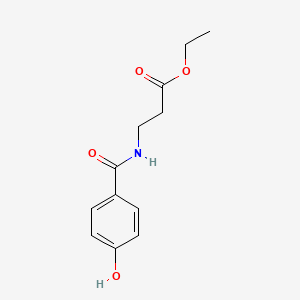

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

ethyl 3-[(4-hydroxybenzoyl)amino]propanoate |

InChI |

InChI=1S/C12H15NO4/c1-2-17-11(15)7-8-13-12(16)9-3-5-10(14)6-4-9/h3-6,14H,2,7-8H2,1H3,(H,13,16) |

InChI Key |

JAOPURNEWDTQBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bch-researchbc368509 typically involves the esterification of 4-hydroxybenzoic acid with ethyl 3-aminopropionate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for Bch-researchbc368509 involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bch-researchbc368509 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or esters

Scientific Research Applications

Bch-researchbc368509 has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products.

Mechanism of Action

The mechanism of action of Bch-researchbc368509 involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3-Bromo-5-chlorophenyl)boronic acid

- Molecular Formula : C₆H₅BBrClO₂ (identical to Bch-researchbc368509).

- Key Differences :

- Stereoelectronic Effects : The absence of a cyclic oxygen group reduces electrophilicity compared to Bch-researchbc368509, impacting reactivity in Suzuki-Miyaura coupling .

- Solubility : Lower aqueous solubility (0.18 mg/mL vs. 0.24 mg/mL) due to reduced polarity .

- Bioavailability : Lower bioavailability score (0.45 vs. 0.55), attributed to differences in hydrogen-bonding capacity (TPSA: 40.46 Ų vs. 34.5 Ų) .

(6-Bromo-2,3-dichlorophenyl)boronic acid

- Molecular Formula : C₆H₄BBrCl₂O₂.

- Key Differences :

- Substitution Pattern : Additional chlorine atom at the ortho position increases steric hindrance, reducing reaction yields in palladium-catalyzed cross-couplings .

- Thermodynamic Stability : Higher thermal stability (decomposition at 180°C vs. 165°C for Bch-researchbc368509) due to enhanced resonance stabilization .

- Toxicity Alerts : Brenk structural alerts for hepatotoxicity (2.0 vs. 1.0 for Bch-researchbc368509) .

Comparison with Functionally Similar Compounds

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS No. 918538-05-3)

- Functional Similarity : Both compounds act as halogenated heterocyclic intermediates in drug synthesis .

- Contrast :

- Reactivity : The pyridine nitrogen in 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine facilitates nucleophilic substitution, whereas Bch-researchbc368509’s boronic acid group enables electrophilic coupling .

- Biological Activity : 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine shows CYP450 inhibition (IC₅₀ = 12 μM), absent in Bch-researchbc368509 .

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

- Functional Similarity : Both are used in agrochemical intermediates.

- Contrast :

- Synthetic Accessibility : Higher synthetic complexity score for 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (3.2 vs. 2.07 for Bch-researchbc368509) due to multi-step regioselective halogenation .

- Environmental Impact : Log Kp (skin permeability) of -5.8 cm/s vs. -6.21 cm/s for Bch-researchbc368509, indicating higher dermal absorption risks .

Data Tables

Table 1: Physicochemical Properties

| Property | Bch-researchbc368509 | (3-Bromo-5-chlorophenyl)boronic acid | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | 235.27 | 235.27 | 188.01 |

| Log Po/w (XLOGP3) | 2.15 | 1.98 | 1.45 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.32 |

| TPSA (Ų) | 40.46 | 34.5 | 28.9 |

| Bioavailability Score | 0.55 | 0.45 | 0.67 |

Research Findings and Implications

- Structural Optimization : Bch-researchbc368509’s balance of solubility and reactivity makes it superior to analogues in catalytic applications, though its BBB permeability requires caution in CNS-targeted drug design .

- Functional Versatility : Unlike purely halogenated compounds, its boronic acid group enables dual functionality (e.g., fluorescence tagging and cross-coupling), a unique advantage in materials science .

- Safety Profile : Lower Brenk alerts compared to dichloro analogues suggest reduced off-target toxicity, aligning with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.